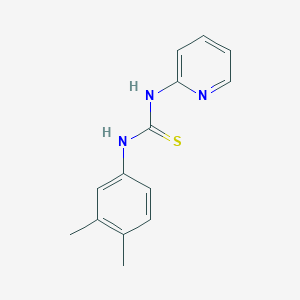
1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-3-(2-pyridinyl)thiourea is a member of thioureas.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Structural Analysis
1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea has been involved in the synthesis and structural analysis of coordination compounds. For instance, it's been used in forming metallomacrocyclic complexes with metals like Ni(II) and Pd(II), which are valuable for their unique physical properties and potential applications in areas like catalysis and materials science. These complexes exhibit interesting features such as the ability to form adducts and revert to their original structure upon heating, as demonstrated in the self-assembly of 2:2 metallomacrocyclic complexes (Koch et al., 2001).
Molecular Docking and DNA Binding
The compound has also been a subject in studies exploring its interactions at the molecular level. For example, research on a structurally similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, showcased its potential in binding with DNA and indicated its cytotoxic nature against certain cell lines, highlighting the relevance of such compounds in medicinal chemistry and drug design (Mushtaque et al., 2016).
Crystallographic Studies
Crystallographic studies of compounds containing the thiourea functional group, including those structurally related to 1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea, have provided insights into their molecular and solid-state structure. These studies are crucial for understanding the physical properties and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Saeed & Parvez, 2005).
Propiedades
Nombre del producto |
1-(3,4-Dimethylphenyl)-3-(2-pyridinyl)thiourea |
|---|---|
Fórmula molecular |
C14H15N3S |
Peso molecular |
257.36 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-10-6-7-12(9-11(10)2)16-14(18)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Clave InChI |
SMDWBSIOSQLAMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=N2)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=N2)C |
Solubilidad |
0.4 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1227499.png)
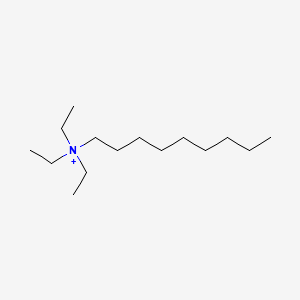
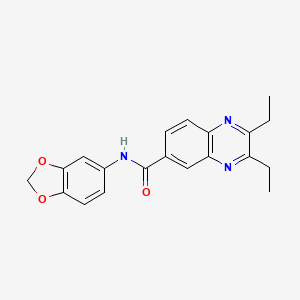
![2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B1227505.png)
![2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227506.png)
![N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]acetamide](/img/structure/B1227507.png)

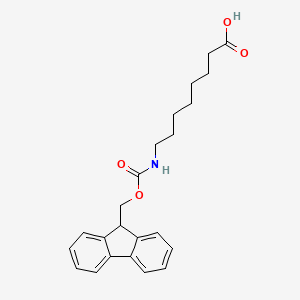
![2-Chloro-5-[[1-oxo-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1227511.png)
![3-(5-Methyl-2-furanyl)-5-[1-(2-naphthalenylsulfonyl)-3-piperidinyl]-1,2,4-oxadiazole](/img/structure/B1227512.png)
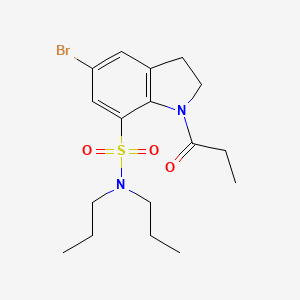
![4-[(3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227515.png)
![2-(1-Naphthalenyl)acetic acid [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1227519.png)
